molecular formula C13H20N2O B13888466 N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine

N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine

Cat. No.: B13888466
M. Wt: 220.31 g/mol
InChI Key: CIRXQTHQMHGJDG-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine is a chemical compound that features a unique structure combining an isoindoline moiety with an amine group

Preparation Methods

The synthesis of N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine typically involves the reaction of 2,3-dihydro-1H-isoindol-5-ol with an appropriate amine derivative. One common method is the Tscherniac-Einhorn reaction, which involves the use of indoline and 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . This is followed by hydrolysis to convert the phthalimido group to an amino group.

Chemical Reactions Analysis

N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The isoindoline moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine

InChI

InChI=1S/C13H20N2O/c1-10(2)15-5-6-16-13-4-3-11-8-14-9-12(11)7-13/h3-4,7,10,14-15H,5-6,8-9H2,1-2H3

InChI Key

CIRXQTHQMHGJDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCOC1=CC2=C(CNC2)C=C1

Origin of Product

United States

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